molecular formula C27H23N5O4 B14106083 2-(4-ethoxyphenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

2-(4-ethoxyphenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B14106083
M. Wt: 481.5 g/mol
InChI Key: XWWRUMDVQRSJBF-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic compound that features multiple functional groups, including an ethoxyphenyl group, a furan ring, a pyrazole ring, and a dihydropyrimidinone moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the furan ring: This step may involve a cyclization reaction using appropriate precursors.

    Formation of the dihydropyrimidinone moiety: This can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling reactions: The final steps involve coupling the different moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and other moieties may be susceptible to oxidation under specific conditions.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group in the dihydropyrimidinone moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
  • 2-(4-ethoxyphenyl)-N-(3-(thiophen-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Uniqueness

The uniqueness of 2-(4-ethoxyphenyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H23N5O4

Molecular Weight

481.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C27H23N5O4/c1-2-35-20-12-10-18(11-13-20)15-25(33)29-24-16-22(23-9-6-14-36-23)31-32(24)27-28-21(17-26(34)30-27)19-7-4-3-5-8-19/h3-14,16-17H,2,15H2,1H3,(H,29,33)(H,28,30,34)

InChI Key

XWWRUMDVQRSJBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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